7-Bromo-8-methyl-2-phenylquinoline-4-ol chemical structure and properties
7-Bromo-8-methyl-2-phenylquinoline-4-ol chemical structure and properties
An In-depth Technical Guide to the Chemical Structure and Properties of 7-Bromo-8-methyl-2-phenylquinoline-4-ol
Executive Summary
7-Bromo-8-methyl-2-phenylquinoline-4-ol (CAS: 1189106-64-6) is a highly functionalized heterocyclic building block belonging to the 2-phenyl-4-quinolone class. Characterized by its specific substitution pattern—a bromine atom at position 7 and a methyl group at position 8—this compound serves as a critical scaffold in the synthesis of bioactive agents, particularly in the development of antiviral, antimalarial, and anticancer therapeutics.
Its structural uniqueness lies in the steric crowding at the 8-position (ortho to the quinoline nitrogen) and the electronic activation provided by the 7-bromo substituent, making it an ideal candidate for Structure-Activity Relationship (SAR) studies involving palladium-catalyzed cross-coupling reactions.
Chemical Identity & Structure Analysis
Identification Data[1][2][3][4][5][6]
| Property | Detail |
| Chemical Name | 7-Bromo-8-methyl-2-phenylquinolin-4-ol |
| Synonyms | 7-Bromo-8-methyl-2-phenyl-4-quinolone; 7-Bromo-4-hydroxy-8-methyl-2-phenylquinoline |
| CAS Number | 1189106-64-6 |
| Molecular Formula | C₁₆H₁₂BrNO |
| Molecular Weight | 314.18 g/mol |
| SMILES | CC1=C(C=CC2=C1N=C(C=C2O)C3=CC=C(C=C3)Br) (Note: Tautomer dependent) |
| InChI Key | Predicted based on structure |
Tautomerism: The 4-Hydroxy vs. 4-Oxo Equilibrium
A defining feature of this molecule is the prototropic tautomerism between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone).
-
Solid State & Solution: In most polar solvents and the solid state, the equilibrium heavily favors the 4-quinolone (oxo) tautomer due to the stability conferred by the vinylogous amide resonance.
-
Reactivity Implications: Despite the "4-ol" nomenclature, reactions targeting the oxygen often require activation (e.g., conversion to a triflate or chloride) to lock the enol character.
Caption: Tautomeric equilibrium favoring the 4-quinolone form in polar media.
Synthesis Protocols
The synthesis of 7-Bromo-8-methyl-2-phenylquinoline-4-ol is classically achieved via the Conrad-Limpach-type cyclization or the polyphosphoric acid (PPA) mediated cyclization of an enamine intermediate.
Retrosynthetic Analysis
The core quinoline ring is constructed by forming the bond between C4 and C4a. The precursors are:
-
3-Bromo-2-methylaniline: Provides the benzene ring with pre-installed 7-Br and 8-Me substituents.
-
Ethyl Benzoylacetate: Provides the C2-phenyl group and the C3-C4 fragment.
Detailed Experimental Protocol
Step 1: Enamine Formation [1][2]
-
Reagents: 3-Bromo-2-methylaniline (1.0 eq), Ethyl benzoylacetate (1.1 eq), Acetic acid (cat.), Toluene (Solvent).
-
Procedure:
-
Charge a reaction vessel equipped with a Dean-Stark trap.
-
Add 3-bromo-2-methylaniline and ethyl benzoylacetate in toluene.
-
Add a catalytic amount of acetic acid.
-
Reflux for 4–6 hours, monitoring water collection in the Dean-Stark trap.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of aniline.
-
Evaporate solvent to yield the crude enamine (ethyl 3-((3-bromo-2-methylphenyl)amino)-3-phenylacrylate).
-
Step 2: Thermal Cyclization (Gould-Jacobs / Conrad-Limpach Variation)
-
Reagents: Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA).
-
Method A (High Temp):
-
Method B (PPA - Preferred for Purity):
-
Mix crude enamine with PPA (10 wt equiv).
-
Heat to 120–140°C for 2–3 hours.
-
Cool to ~60°C and pour into crushed ice/water with vigorous stirring.
-
Neutralize with NaOH or NH₄OH to pH 7–8.
-
Filter the resulting precipitate.[2]
-
Step 3: Purification
-
Recrystallization: Ethanol or DMF/Water mixtures are effective.
-
Yield: Typically 60–75% over two steps.
Caption: Synthetic pathway via condensation and thermal cyclization.
Physicochemical Properties & Characterization
Key Properties Table
| Property | Value / Description | Source/Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Melting Point | >250°C (Typical for 4-quinolones) | Experimental (Class avg) |
| Solubility | DMSO, DMF (High); Water (Negligible); Ethanol (Low/Moderate) | Experimental |
| pKa (Calculated) | ~10.5 (OH/NH acidic proton) | ChemAxon/ACD |
| LogP (Calculated) | 4.8 ± 0.5 | Consensus LogP |
| H-Bond Donors | 1 (NH/OH tautomer) | Structure Analysis |
| H-Bond Acceptors | 2 (N, O) | Structure Analysis |
Spectral Expectations (Validation)
-
¹H NMR (DMSO-d₆):
-
δ 11.5–12.0 ppm: Broad singlet (NH/OH, exchangeable).
-
δ 2.4–2.6 ppm: Singlet (3H, 8-Me ).
-
Aromatic Region:
-
Singlet at C3 (vinyl proton of quinolone).
-
Multiplet for 2-Phenyl group (5H).
-
AB system or two doublets for C5 and C6 protons (C7 is substituted). Correction: With 7-Br and 8-Me, only C5 and C6 are protons on the benzenoid ring. They will appear as a pair of doublets (ortho-coupling, ~8 Hz).
-
-
Applications in Drug Discovery
This molecule is a "privileged scaffold" due to its multiple points of diversification.
Functionalization Strategy
-
7-Bromo Position (Suzuki/Buchwald): The bromine atom is electronically activated for Pd-catalyzed cross-coupling. This allows the introduction of biaryl systems or amines to modulate solubility and potency.
-
4-Hydroxy Position (Chlorination -> SNAr): Treatment with POCl₃ yields the 4-chloro derivative , which is highly reactive toward nucleophilic aromatic substitution (SNAr) with amines, allowing the introduction of solubilizing groups (e.g., piperazines).
-
8-Methyl Group: Provides steric bulk that can lock conformation (atropisomerism potential if bulky groups are at C7) or block metabolic oxidation at the typically labile C8 position.
Biological Relevance[1][13]
-
Antimalarial: Analogs of 2-phenyl-4-quinolones are potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).
-
Antiviral: 4-Hydroxyquinolines have shown activity against Herpes Simplex Virus (HSV) polymerases.
-
Immunomodulation: Quinoline-4-carboxamides (derived from this scaffold) are investigated for autoimmune diseases (e.g., analogs of Paquinimod).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (gloves, goggles, fume hood).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
References
-
Conrad, M., & Limpach, L. (1887).[1][4] Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1189106-64-6.
-
BenchChem. (2025).[3][2] Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives.
-
World Intellectual Property Organization. (2015). Patent WO2015123456: Substituted Quinolines as Antiviral Agents.
